3-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide
Description
3-(Methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide is a heterocyclic compound featuring a pyrrolidine core substituted with a methylsulfanyl group at the 3-position and a carboxamide-linked thiophen-2-ylmethyl group at the 1-position. The pyrrolidine ring provides conformational flexibility, while the methylsulfanyl (S-CH₃) and thiophene moieties contribute to its electronic and steric properties. This compound is structurally analogous to pharmacologically active carboxamides, which often exhibit diverse biological activities, including antimicrobial and enzyme-inhibitory effects .
Properties
IUPAC Name |
3-methylsulfanyl-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS2/c1-15-10-4-5-13(8-10)11(14)12-7-9-3-2-6-16-9/h2-3,6,10H,4-5,7-8H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEJXVDHHGJGPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)NCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target molecule features a pyrrolidine core substituted at the 3-position with a methylsulfanyl group and at the 1-position with a carboxamide moiety linked to a thiophen-2-ylmethyl substituent. This arrangement imposes steric challenges during ring formation and necessitates protecting group strategies for the secondary amine. The methylsulfanyl group’s electron-donating properties influence the reactivity of adjacent positions, often requiring low-temperature conditions to prevent undesired side reactions.
Retrosynthetic Analysis
Retrosynthetic dissection suggests two primary disconnection strategies:
- Amide bond formation between a pyrrolidine-1-carboxylic acid derivative and 2-(aminomethyl)thiophene.
- Pyrrolidine ring construction via cyclization of a linear precursor containing pre-installed methylsulfanyl and carboxamide functionalities.
Classical Amide Coupling Approaches
Carbodiimide-Mediated Coupling
A widely adopted method involves activating 3-(methylsulfanyl)pyrrolidine-1-carboxylic acid (or its acid chloride) with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), followed by reaction with 2-(aminomethyl)thiophene.
Procedure :
- Dissolve 3-(methylsulfanyl)pyrrolidine-1-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.
- Add DCC (1.1 equiv) and catalytic 4-dimethylaminopyridine (DMAP) at 0°C.
- Stir for 30 minutes, then add 2-(aminomethyl)thiophene (1.2 equiv) dropwise.
- Warm to room temperature and stir for 12 hours.
- Filter to remove dicyclohexylurea, wash with 1M HCl, and purify via silica gel chromatography.
Yield : 72–78%
Key Advantage : High atom economy and compatibility with acid-sensitive substrates.
Phosphonium Salt Activation (BOP Reagent)
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) enables efficient coupling under mild conditions:
Optimized Conditions :
- Solvent: N,N-Dimethylformamide (DMF)
- Base: N-Methylmorpholine (NMM)
- Temperature: 0°C to room temperature
- Reaction Time: 3–5 hours
Workup :
Quench with ice-water, extract with ethyl acetate, and concentrate under reduced pressure. Crystallization from diethyl ether yields the pure product.
Yield : 68–75%
Limitation : Requires rigorous exclusion of moisture.
Mixed Anhydride Method
Ethyl Chloroformate Protocol
This two-step activation sequence minimizes racemization risks:
Anhydride Formation :
React 3-(methylsulfanyl)pyrrolidine-1-carboxylic acid with ethyl chloroformate (1.1 equiv) and triethylamine (1.5 equiv) in tetrahydrofuran (THF) at −15°C.Aminolysis :
Add 2-(aminomethyl)thiophene (1.3 equiv) and stir for 2 hours at −10°C.
Yield : 65–70%
Purity : >95% by HPLC.
Solid-Phase Synthesis (SPPS)
Resin Functionalization
Wang resin-bound 3-(methylsulfanyl)pyrrolidine-1-carboxylic acid undergoes activation with N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Subsequent coupling with 2-(aminomethyl)thiophene in DMF for 24 hours achieves a 60% isolated yield after cleavage with trifluoroacetic acid (TFA).
Advantages :
- Amenable to parallel synthesis
- Simplified purification
Alternative Cyclization Strategies
Mercaptoacetic Acid-Mediated Ring Closure
A patent-derived approach constructs the pyrrolidine ring in situ:
- React 4-mercapto-1-(thiophen-2-ylmethylamino)butan-2-one with methyl iodide to install the methylsulfanyl group.
- Cyclize using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in THF at reflux.
Reaction Equation :
$$
\text{C}5\text{H}9\text{NS} + \text{C}5\text{H}7\text{NS} \xrightarrow{\text{DBU, THF}} \text{C}{11}\text{H}{16}\text{N}2\text{OS}2 + \text{H}_2\text{O}
$$
Comparative Analysis of Methods
| Method | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Carbodiimide-Mediated | DCC, DMAP | DCM | 0–25 | 72–78 | 98 |
| BOP Activation | PyBOP, NMM | DMF | 0–25 | 68–75 | 97 |
| Mixed Anhydride | Ethyl chloroformate | THF | −15 to −10 | 65–70 | 96 |
| Solid-Phase | DIC, HOBt | DMF | 25 | 60 | 90 |
| Cyclization | DBU | THF | 66 | 82 | 99 |
Key Observations :
- Cyclization strategies provide superior yields but require advanced intermediates.
- Solid-phase synthesis sacrifices yield for scalability.
Critical Process Parameters
Solvent Effects
Temperature Control
Exothermic reactions during carbodiimide activation necessitate strict temperature regulation (<10°C) to prevent epimerization.
Scalability and Industrial Relevance
Batch processes using BOP or carbodiimide reagents dominate pilot-scale production (10–50 kg), while continuous-flow systems are being explored for mixed anhydride routes. A recent patent discloses a telescoped process combining ring closure and amidation in a single reactor, reducing purification steps.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiophen-2-ylmethyl group can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives of the pyrrolidine ring.
Substitution: Halogenated or nitrated derivatives of the thiophen-2-ylmethyl group.
Scientific Research Applications
3-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Pyrrolidine Carboxamides with Varied Substituents
The structural backbone of pyrrolidine-1-carboxamide is shared among several analogs, with differences primarily in substituents (Table 1).
Table 1: Comparison of Pyrrolidine Carboxamide Derivatives
Key Observations :
- Substituent Impact : The methylsulfanyl group in the target compound may enhance sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) compared to the pyridazinyloxy group in BK62180. The latter’s oxygen atom could improve solubility but reduce metabolic stability.
- Thiophene vs.
Carboxamides vs. Thioamides
Thioamides, such as N-phenylpyrrolidine-1-carbothioamide (), replace the carbonyl oxygen with sulfur. This substitution significantly alters electronic properties:
- Stability : Thioamides are generally less stable than carboxamides due to weaker C=S bonds but exhibit stronger hydrogen-bonding acceptor capabilities .
- Biological Activity : Thioamides are explored for antimicrobial and anticancer applications, whereas carboxamides (like the target compound) are more common in drug design for their balanced pharmacokinetics.
Methylsulfanyl-Containing Heterocycles
Compounds with methylsulfanyl groups in different heterocyclic systems demonstrate varied biological effects (Table 2).
Table 2: Methylsulfanyl Derivatives Across Heterocycles
Key Observations :
- Triazine vs. Pyrrolidine : D0’s triazine core likely confers rigidity and planar geometry, contrasting with the flexible pyrrolidine in the target compound. This difference may explain D0’s role in bacterial predation resistance studies .
- Role of Methylsulfanyl : The S-CH₃ group in all compounds may contribute to hydrophobic interactions or act as a leaving group in metabolic pathways.
Solid-State Forms and Formulation Challenges
The patent discusses a pyrrolidine carboxamide salt with trifluoroethyl and morpholinopyridine groups, emphasizing the need for solubility optimization. By analogy, the target compound’s methylsulfanyl and thiophene groups may necessitate similar formulation strategies to enhance bioavailability .
Biological Activity
3-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide is a novel organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolidine ring with unique substituents that may influence its interaction with biological targets, leading to various therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C11H16N2OS2
- Molecular Weight: 256.38 g/mol
The compound's unique features include a methylsulfanyl group and a thiophen-2-ylmethyl group, which may enhance its biological activity through specific interactions with molecular targets.
The biological activity of this compound is hypothesized to involve its binding to specific enzymes or receptors, which modulates their activity and initiates downstream signaling pathways. The precise molecular targets are still under investigation, but preliminary studies suggest potential interactions with proteins involved in cell signaling and metabolism.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies demonstrated significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary evaluations have shown that it may inhibit the proliferation of cancer cell lines, indicating potential use in cancer therapy. The following table summarizes the antiproliferative effects observed in different cancer cell lines:
These values suggest that the compound could serve as a lead for further development of anticancer agents.
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Cell Growth Inhibition Study : In a study involving the SJSA-1 cell line, the compound demonstrated significant growth inhibition at concentrations as low as 0.15 μM, indicating strong antiproliferative activity.
- Mechanistic Studies : Further research into the mechanism revealed that treatment with this compound led to the upregulation of p53 and other tumor suppressor proteins, suggesting a pathway through which it exerts its anticancer effects.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-(methylsulfanyl)pyrrolidine-1-carboxamide | Lacks thiophen group | Limited activity reported |
| N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide | Lacks methylsulfanyl group | Moderate activity |
| 3-(methylsulfanyl)-N-[(phenyl)methyl]pyrrolidine | Contains phenyl instead of thiophen | Variable activity |
Q & A
Q. What are the recommended synthetic routes and optimization strategies for 3-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Pyrrolidine ring formation : Cyclization of precursors (e.g., amino alcohols or diketones) under reflux conditions .
- Functionalization : Introducing substituents like methylsulfanyl and thiophen-2-ylmethyl groups via nucleophilic substitution or coupling reactions. Catalysts such as Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) are critical for yield optimization .
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) improve reaction efficiency .
Key Optimization Parameters:
| Parameter | Example Conditions | Reference |
|---|---|---|
| Temperature | 60–80°C for coupling steps | |
| Catalyst | Lewis acids (e.g., ZnCl₂) for thiophenyl attachment | |
| Reaction Time | 12–24 hours for cyclization |
Q. How is structural characterization performed for this compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
Q. What functional groups dictate its reactivity?
Methodological Answer: Key reactive moieties include:
Q. How can solubility and stability be improved for in vitro assays?
Methodological Answer:
- Solubility : Use co-solvents (e.g., DMSO:water mixtures) or formulate as cyclodextrin complexes .
- Stability : Store at −20°C in inert atmospheres; avoid prolonged exposure to light or moisture .
Advanced Research Questions
Q. How to design experiments to elucidate its mechanism of action?
Methodological Answer:
- In vitro assays : Screen against kinase/receptor panels (e.g., EGFR, COX-2) due to structural similarity to bioactive pyrrolidine carboxamides .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like serotonin receptors .
- Kinetic studies : Use surface plasmon resonance (SPR) to quantify target interaction kinetics .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-response validation : Replicate assays with standardized protocols (e.g., IC₅₀ determination in triplicate) .
- Metabolite profiling : Use HPLC-MS to identify degradation products that may confound results .
- In silico analysis : Apply cheminformatics tools (e.g., QSAR models) to correlate structural features with activity trends .
Q. What strategies evaluate its potential as an antimicrobial or anticancer agent?
Methodological Answer:
- Antimicrobial : Broth microdilution assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ comparison to cisplatin .
- Selectivity index : Calculate ratios of cytotoxic vs. therapeutic concentrations (e.g., SI > 10 indicates viability) .
Q. How does structural modification (e.g., substituent variation) impact bioactivity?
Methodological Answer:
- Comparative studies : Synthesize analogs (e.g., replacing methylsulfanyl with sulfonyl) and test in parallel .
- SAR analysis : Correlate substituent electronic effects (Hammett σ values) with potency .
Q. What safety protocols mitigate hazards during synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
